Regioselective Cyanation: 1,6-Naphthyridine 6-Oxide Directs to the 5-Position, Unlike the 1-Oxide
The Reissert cyanation reaction of 1,6-naphthyridine N-oxides exhibits complete regioselectivity dictated by the position of the N-oxide group. Kobayashi et al. demonstrated that the 6-oxide isomer yields exclusively the 5-cyano derivative, while the 1-oxide isomer yields exclusively the 2-cyano derivative [1][2]. Thus, 4-Chloro-1,6-naphthyridine 6-oxide provides synthetic access to C5-functionalized analogs that cannot be obtained from the corresponding 1-oxide starting material.
| Evidence Dimension | Regioselectivity of Reissert cyanation: product site of cyanation |
|---|---|
| Target Compound Data | 5-Cyano-1,6-naphthyridine derivative (for 1,6-naphthyridine 6-oxide; extrapolated to 4-chloro-substituted analog) |
| Comparator Or Baseline | 1,6-Naphthyridine 1-oxide → 2-cyano-1,6-naphthyridine derivative |
| Quantified Difference | Orthogonal regiochemical outcome (C5 vs. C2); no crossover products reported |
| Conditions | Reissert reaction conditions (KCN + benzoyl chloride in CH2Cl2/H2O); published in Chemical & Pharmaceutical Bulletin, 1969 |
Why This Matters
For medicinal chemistry programs requiring C5-substituted 1,6-naphthyridine libraries, substitution with the 1-oxide or non-oxide analog precludes access to the target scaffold entirely.
- [1] Kobayashi, Y.; Kumadaki, I.; Sato, H. Studies on the Reactions of Heterocyclic Compounds. III. Cyanation of 1,6-Naphthyridine N-Oxides. Chem. Pharm. Bull. 1969, 17 (12), 2614–2619. View Source
- [2] Kobayashi, Y.; Kumadaki, I.; Sato, H. Studies on the Reactions of Heterocyclic Compounds. I. Syntheses and Some Reactions of 1,6-Naphthyridine N-Oxides. Chem. Pharm. Bull. 1969, 17 (5), 1045–1050. View Source
